Acid-Base Profile: Predicted pKa Shifts Relative to Constituent Fragments
The predicted pKa of 1-[(1,4-diazepan-1-yl)methyl]cyclobutan-1-ol (14.89±0.20) is intermediate between that of cyclobutanol (15.31±0.20) and 1,4-diazepane (11.02±0.20) . This shift reflects the electron-withdrawing effect of the diazepane substituent on the cyclobutanol hydroxyl, resulting in a modestly more acidic alcohol. Conversely, the tertiary amine groups of the diazepane ring are expected to be more basic than in unsubstituted 1,4-diazepane due to the electron-donating cyclobutylmethyl group, although experimental basicity data are not available.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 14.89±0.20 |
| Comparator Or Baseline | Cyclobutanol: 15.31±0.20; 1,4-Diazepane: 11.02±0.20 |
| Quantified Difference | ΔpKa = -0.42 vs. cyclobutanol; ΔpKa = +3.87 vs. 1,4-diazepane |
| Conditions | Predicted values (ChemicalBook); experimental confirmation pending |
Why This Matters
The pKa value dictates the ionization state at physiological pH, which directly impacts solubility, permeability, and target engagement in biological assays; researchers requiring a hydroxyl with slightly enhanced acidity relative to cyclobutanol may find this compound advantageous.
